molecular formula C16H24N6O B11363339 5,6-Bis-(4-methyl-piperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Bis-(4-methyl-piperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11363339
M. Wt: 316.40 g/mol
InChI Key: KWXYWOYWLGMVBO-UHFFFAOYSA-N
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Description

4-METHYL-1-[6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, as they are often used as building blocks for the synthesis of various drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-[6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions.

    Introduction of the oxadiazole moiety: This step involves the reaction of appropriate precursors under specific conditions to form the oxadiazole ring.

    Substitution reactions: These reactions introduce the methyl and piperidine groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-[6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-METHYL-1-[6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-1-[6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-1-[6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE is unique due to its complex structure, which combines multiple functional groups and heterocycles

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

5,6-bis(4-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H24N6O/c1-11-3-7-21(8-4-11)15-16(22-9-5-12(2)6-10-22)18-14-13(17-15)19-23-20-14/h11-12H,3-10H2,1-2H3

InChI Key

KWXYWOYWLGMVBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=NON=C3N=C2N4CCC(CC4)C

Origin of Product

United States

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